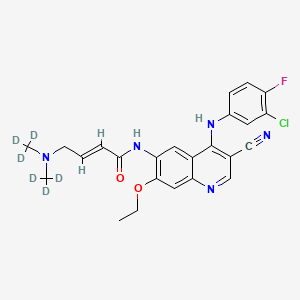![molecular formula C13H24N2O11 B12411462 [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea is a complex organic compound characterized by its multiple hydroxyl groups and a urea moiety. This compound is notable for its intricate stereochemistry, which involves multiple chiral centers, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea typically involves the following steps:
Formation of the oxane rings: This step involves the cyclization of appropriate precursors to form the oxane rings.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the urea moiety: The urea group is introduced through a reaction with an appropriate isocyanate or carbamate.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts to enhance the efficiency of ring formation.
Continuous flow reactors:
Automated synthesis: Using robotic systems to precisely control reaction conditions and improve reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups or the urea moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups or the urea nitrogen.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with modified hydroxyl or urea groups.
Substituted derivatives: Products with new functional groups replacing the original hydroxyl or urea groups.
科学的研究の応用
Chemistry
Stereochemistry studies: Due to its multiple chiral centers, it is used in research on stereochemical effects in reactions.
Catalysis: It can act as a ligand in catalytic reactions.
Biology
Enzyme inhibition: It is studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Metabolic studies: Used to trace metabolic pathways involving similar compounds.
Medicine
Drug development: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Diagnostic tools: Used in the development of diagnostic assays due to its unique structure.
Industry
Material science: Utilized in the synthesis of advanced materials with specific properties.
Biotechnology: Employed in the development of biotechnological applications, such as biosensors.
作用機序
The mechanism of action of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea involves:
Binding to molecular targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathway modulation: It can modulate biochemical pathways by acting as a competitive inhibitor or an allosteric modulator.
類似化合物との比較
Similar Compounds
- [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]urea
- [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]carbamate
Uniqueness
- Stereochemistry : The unique arrangement of chiral centers sets it apart from similar compounds.
- Functional groups : The presence of multiple hydroxyl groups and a urea moiety provides distinct chemical reactivity and biological activity.
特性
分子式 |
C13H24N2O11 |
|---|---|
分子量 |
385.33 g/mol |
IUPAC名 |
[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea |
InChI |
InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7+,8-,9-,10-,11-,12+/m1/s1/i13+1 |
InChIキー |
KYDLAYNPAKYQJH-LHNFAICWSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)O)N[13C](=O)N)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

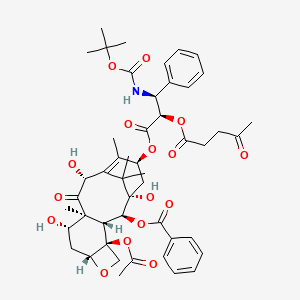
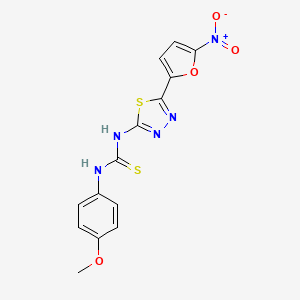
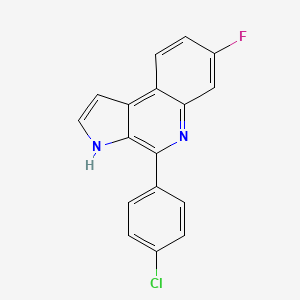
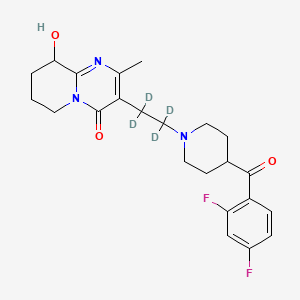

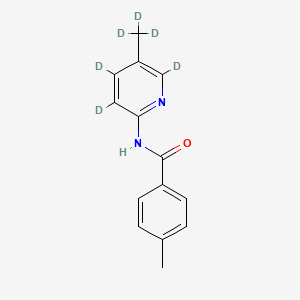
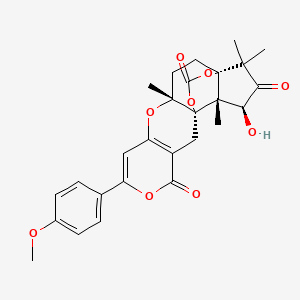
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

